molecular formula C8H7F4NO B12845820 3-Fluoro-5-(2,2,2-trifluoroethoxy)aniline

3-Fluoro-5-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B12845820
M. Wt: 209.14 g/mol
InChI Key: QGEIYYLROCNADB-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2,2,2-trifluoroethoxy)aniline is a fluorinated aniline derivative of significant interest in scientific research and development, particularly in the fields of medicinal chemistry and agrochemical science . The compound features a benzene ring substituted with an amino group at the 1-position, a fluorine atom at the 3-position, and a 2,2,2-trifluoroethoxy group at the 5-position. The presence of both fluorine and the strongly electron-withdrawing trifluoroethoxy group enhances the molecule's metabolic stability and modulates its electronic properties, which is a key strategy for optimizing the binding affinity and pharmacokinetic profile of lead compounds in drug discovery . This compound serves as a versatile building block for the synthesis of more complex organic molecules. Its primary value lies in its application in pharmaceutical research for the development of new active ingredients, as well as in agrochemical research for the creation of novel compounds with enhanced efficacy . The strategic incorporation of fluorine atoms is a well-established tactic in modern chemistry to improve the biological activity, stability, and lipophilicity of molecules . While a specific, published synthesis for this exact isomer is less common in the open literature, related fluorinated anilines are often synthesized via methods such as high-temperature nucleophilic aromatic substitution using liquefied ammonia and copper catalysts, or through one-pot diazotization and functionalization cascades . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers can leverage this compound as a high-quality intermediate to accelerate their innovative projects in chemical biology and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-5-1-6(13)3-7(2-5)14-4-8(10,11)12/h1-3H,4,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEIYYLROCNADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OCC(F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Chemical Reactivity and Derivatization Strategies of 3 Fluoro 5 2,2,2 Trifluoroethoxy Aniline

Reactions Involving the Aniline (B41778) Functional Group

The amino group in 3-Fluoro-5-(2,2,2-trifluoroethoxy)aniline is a primary site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) with Anilines

While anilines are more commonly known to participate as nucleophiles, they can also be the target of nucleophilic attack under specific conditions. In the context of this compound, the electron-withdrawing nature of the fluoro and trifluoroethoxy groups deactivates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). acs.orgwikipedia.org This reactivity is particularly pronounced when strong electron-withdrawing groups are present on the aniline ring, as they can stabilize the transient negative charge of the Meisenheimer complex formed during the reaction. researchgate.net For a nucleophilic aromatic substitution to occur, the aromatic ring typically requires activation by electron-withdrawing substituents positioned ortho or para to the leaving group. wikipedia.org

A study on the nucleophilic aromatic substitution of 1-fluoro-2,4-dinitrobenzene (B121222) with various substituted anilines demonstrated that the reaction proceeds via a rate-limiting nucleophilic attack to form a dianionic intermediate. researchgate.net Although direct experimental data for this compound is not available, it is anticipated that it would react with highly activated aromatic systems, such as those containing multiple nitro groups, where it would serve as the nucleophile.

A closely related analogue, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, has been shown to undergo nucleophilic aromatic substitution of its fluorine atom with various nucleophiles, including amines. nih.gov This suggests that the fluorine atom in this compound could potentially be displaced by strong nucleophiles under forcing conditions, although the trifluoroethoxy group is generally a less potent activating group than a nitro or pentafluorosulfanyl group.

Hydroxyalkylation of Aniline Derivatives

The nucleophilic character of the aniline's nitrogen atom allows for reactions with electrophiles such as epoxides and carbonates to yield hydroxyalkylated products. A general method for the bis-N-hydroxyalkylation of anilines involves the use of ethylene (B1197577) carbonate or propylene (B89431) carbonate in the presence of phosphonium (B103445) salt-based ionic liquids, which act as catalysts. nih.gov This reaction proceeds through the dual activation of the reactants by the ionic liquid, facilitating the nucleophilic attack of the aniline on the carbonate.

While specific examples with this compound are not documented, it is expected to undergo N-hydroxyalkylation. The electron-withdrawing substituents on the aromatic ring will reduce the nucleophilicity of the amino group, likely requiring more forcing reaction conditions compared to electron-rich anilines. The general reaction scheme is as follows:

R-NH2 + Ethylene Carbonate → R-NH(CH2CH2OH) + CO2

The resulting amino alcohol derivatives can serve as valuable intermediates for the synthesis of more complex heterocyclic structures and other functionalized molecules.

Formation of Thiourea (B124793) and Thiazolidinone Derivatives

The reaction of anilines with isothiocyanates provides a straightforward route to N,N'-disubstituted thioureas. These thiourea derivatives can then undergo cyclization reactions to form various heterocyclic systems, most notably thiazolidinones.

The synthesis of N,N-disubstituted thioureas from anilines and isothiocyanates is a well-established transformation. nih.gov For instance, the reaction of various aniline derivatives with isothiocyanates in refluxing ethanol (B145695) readily yields the corresponding thioureas. nih.gov These thiourea compounds can subsequently be cyclized with reagents like dialkyl acetylenedicarboxylates to afford thiazolidinone derivatives in good yields. nih.gov

Another approach to thiazolidinones involves the cyclocondensation of ketoanils (formed from anilines and ketones) with thioglycolic acid. This method has been used to prepare a variety of substituted thiazolidinones.

Given these general methods, this compound is expected to react with various isothiocyanates to form the corresponding thiourea derivatives. Subsequent cyclization of these intermediates would then lead to the formation of thiazolidinone scaffolds bearing the 3-fluoro-5-(2,2,2-trifluoroethoxy)phenyl substituent.

Table 1: Synthesis of Thiourea and Thiazolidinone Derivatives from Anilines

Starting AnilineReagentsProduct TypeReference
General AnilinesIsothiocyanates, Dialkyl acetylenedicarboxylatesThiourea, Thiazolidinone nih.gov
General AnilinesKetones, Thioglycolic AcidThiazolidinone

Functionalization of the Fluorinated Aromatic Ring

The presence of both a fluorine atom and a trifluoroethoxy group on the aromatic ring of this compound offers opportunities for further functionalization through various aromatic substitution reactions.

Regioselective Metalation (Hydrogen/Lithium Permutation)

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. However, in the case of this compound, the substituents are in a meta-relationship, which makes predicting the site of metalation more complex. The directing ability of the substituents plays a crucial role. The amino group (often protected as an amide or carbamate (B1207046) for metalation reactions) is a potent ortho-directing group. The fluorine atom can also direct metalation to its ortho position. The trifluoroethoxy group is generally considered a weakly coordinating group.

For 3,5-disubstituted anilines with electron-withdrawing groups, regioselective metalation can be challenging. However, studies on related systems provide some insights. For instance, the regioselective lithiation of 3-chloro-2-ethoxypyridine, followed by transmetalation, has been used to generate a 3,4-pyridyne intermediate, which can then be functionalized. While this is a different heterocyclic system, it demonstrates that regioselective metalation can be achieved in the presence of multiple substituents.

Computational calculations of aromatic hydrogen pKa values can help rationalize the preferred site of metalation, often guided by the "complex-induced proximity effect." In the case of this compound, the most acidic proton is likely to be at the C2 position, between the two electron-withdrawing fluoro and trifluoroethoxy groups, and ortho to the directing amino group. Deprotonation at this position with a strong lithium amide base, followed by quenching with an electrophile, would lead to a 2,3,5-trisubstituted aniline derivative.

Electrophilic and Nucleophilic Reactions of Trifluoromethyl-Substituted Arenes

The trifluoroethoxy group (-OCF3) is a strong electron-withdrawing group, similar to the trifluoromethyl group (-CF3). This electronic property significantly influences the reactivity of the aromatic ring towards both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the fluoro and trifluoroethoxy groups deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). Any electrophilic attack is expected to be directed to the positions ortho and para to the activating amino group (C2, C4, and C6 positions) and meta to the deactivating fluoro and trifluoroethoxy groups. However, due to the strong deactivation, forcing conditions would likely be required. For example, nitration of aniline itself can lead to a significant amount of the meta-product due to the formation of the anilinium ion under the acidic reaction conditions. A similar outcome might be expected for this compound.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing trifluoroethoxy and fluoro groups makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr), as discussed in section 3.1.1. acs.orgwikipedia.org The fluorine atom at the C3 position could potentially act as a leaving group if a strong nucleophile attacks the ring, particularly if the reaction is facilitated by additional activating groups or harsh reaction conditions. Research on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has shown that the fluorine atom can be displaced by various nucleophiles. nih.gov This suggests that similar reactivity might be possible for this compound, although the trifluoroethoxy group is a weaker activating group for SNAr compared to a nitro or pentafluorosulfanyl group.

Derivatization of the Trifluoroethoxy Moiety.

The 2,2,2-trifluoroethoxy group is generally stable; however, under specific conditions, it can be targeted for transformation, offering pathways to novel analogs.

Metathetical Exchange Reactions of Trifluoroalkoxy Substituents.

Metathetical exchange of alkoxy groups on aromatic rings, particularly electron-deficient ones, can be a challenging transformation. For aryl trifluoroethyl ethers, this typically requires harsh conditions or specific catalytic systems. Lewis acid catalysis can promote such exchange reactions, although this is more commonly applied in transesterification rather than ether exchange. In the context of this compound, the electron-withdrawing nature of the fluorine and trifluoroethoxy groups deactivates the ring towards nucleophilic attack, making direct displacement of the trifluoroethoxy group difficult.

Conceptually, a Lewis acid could coordinate to the ether oxygen, increasing its leaving group potential and facilitating attack by another alcohol. However, the basicity of the aniline nitrogen would likely lead to preferential coordination of the Lewis acid at that site, complicating the desired reaction.

Catalyst SystemAlcoholConditionsExpected OutcomeReference
Strong Acid (e.g., HBr, HI)-High TemperatureCleavage to 3-amino-5-fluorophenolGeneral Knowledge
Lewis Acid (e.g., BBr₃)-Inert Solvent, Low Temp.Cleavage to 3-amino-5-fluorophenolGeneral Knowledge

Exchange of Trifluoroethoxy to Hexafluoroisopropoxy Groups.

The conversion of a trifluoroethoxy group to a more sterically hindered and electron-withdrawing hexafluoroisopropoxy group represents a significant structural modification. Direct exchange is synthetically challenging. A more plausible, albeit multi-step, approach would involve the cleavage of the trifluoroethyl ether to the corresponding phenol (B47542), followed by etherification with a hexafluoroisopropoxy source.

A potential synthetic sequence could be:

Protection of the amine: The aniline nitrogen would likely need to be protected, for instance as an acetamide (B32628), to prevent interference in subsequent steps.

Ether cleavage: The trifluoroethyl ether of the protected aniline would be cleaved to the phenol using a strong acid like HBr or a Lewis acid such as BBr₃.

Williamson ether synthesis: The resulting phenol would then be reacted with a hexafluoroisopropylating agent, such as hexafluoroisopropyl iodide or triflate, in the presence of a base.

Deprotection: Removal of the protecting group would yield the desired 3-fluoro-5-(hexafluoroisopropoxy)aniline.

Recent advancements in the synthesis of aryl hexafluoroisopropyl ethers have focused on the coupling of aryl halides with hexafluoroisopropanol, which would not be a direct exchange on the target molecule but could be a route to a related product.

N- and Peripheral Functionalization for Structural Elaboration.beilstein-journals.org

The presence of the aniline moiety and the activated aromatic ring allows for a variety of functionalization reactions, enabling the synthesis of a diverse library of derivatives.

N-Functionalization:

The amino group of this compound is a key site for derivatization through N-acylation and N-alkylation reactions. These modifications can modulate the electronic properties and biological activity of the molecule.

N-Acylation: The aniline can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base or under neat conditions. beilstein-journals.org This reaction is typically high-yielding and provides stable amide derivatives.

N-Alkylation: N-alkylation can be achieved using alkyl halides, although care must be taken to control the degree of alkylation (mono- vs. di-alkylation). The use of a base is typically required to deprotonate the aniline. Reductive amination with aldehydes or ketones provides an alternative route to mono-alkylated products.

ReagentConditionsProductExpected Yield Range
Acetic AnhydridePyridine, rtN-(3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)acetamide>90%
Benzoyl ChlorideEt₃N, DCM, rtN-(3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)benzamide85-95%
Methyl IodideK₂CO₃, Acetone, reflux3-Fluoro-N-methyl-5-(2,2,2-trifluoroethoxy)aniline60-80% (mixture of mono- and di-alkylated)
Benzaldehyde, NaBH(OAc)₃DCE, rtN-Benzyl-3-fluoro-5-(2,2,2-trifluoroethoxy)aniline70-90%

Peripheral Functionalization (Electrophilic Aromatic Substitution):

The directing effects of the substituents on the aromatic ring govern the regioselectivity of electrophilic aromatic substitution reactions. The amino group is a strongly activating ortho-, para-director, while the fluorine and trifluoroethoxy groups are deactivating meta-directors. In this case, the powerful activating effect of the amino group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6).

Halogenation: Bromination and chlorination are expected to occur readily, likely leading to poly-substituted products if not carefully controlled. The positions ortho and para to the amine are the most likely sites of substitution.

Nitration: Direct nitration with mixed acid (HNO₃/H₂SO₄) is likely to be complicated by oxidation of the aniline and the formation of the anilinium ion, which is a meta-director. Protection of the amino group as an acetamide is a common strategy to achieve regioselective nitration, directing the nitro group primarily to the para position.

Sulfonation: Sulfonation of anilines typically requires heating with concentrated sulfuric acid and often yields the para-substituted product as the thermodynamically favored isomer. byjus.com

ReactionReagent(s)Expected Major Product(s)
BrominationBr₂/AcOH2-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)aniline and/or 4-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)aniline and/or 6-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)aniline
Nitration (on acetamide)HNO₃/H₂SO₄N-(4-Nitro-3-fluoro-5-(2,2,2-trifluoroethoxy)phenyl)acetamide
SulfonationH₂SO₄, heat2-Amino-6-fluoro-4-(2,2,2-trifluoroethoxy)benzenesulfonic acid

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3 Fluoro 5 2,2,2 Trifluoroethoxy Aniline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds. For fluorinated molecules like 3-Fluoro-5-(2,2,2-trifluoroethoxy)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a comprehensive analysis.

To unambiguously assign the proton and carbon signals of this compound and its analogues, high-field NMR spectrometers (500 MHz and above) are often employed. rsc.org These instruments provide superior signal dispersion, which is crucial for resolving complex spin systems and overlapping multiplets that are common in substituted aromatic compounds.

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity within the molecule.

COSY experiments would reveal the coupling relationships between adjacent protons on the aromatic ring.

HSQC would correlate each proton to its directly attached carbon atom.

HMBC would provide information about longer-range couplings (2-3 bonds), helping to connect the trifluoroethoxy group to the aniline (B41778) ring and confirm the substitution pattern.

For instance, in a study on fluorinated aniline derivatives, 2D NMR (HETCOR) experiments were crucial for the unambiguous assignment of ¹³C NMR chemical shifts. researchgate.net

The ¹H and ¹³C NMR spectra provide fundamental information about the carbon-hydrogen framework of the molecule.

Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the protons at positions 2, 4, and 6. The chemical shifts and coupling patterns are influenced by the electronic effects of the fluorine, amino, and trifluoroethoxy substituents. For comparison, the ¹H NMR spectrum of 3-fluoroaniline (B1664137) shows aromatic signals between δ 6.3 and 7.1 ppm. chemicalbook.com The methylene (B1212753) protons of the trifluoroethoxy group (-OCH₂CF₃) would appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group. The amino (-NH₂) protons would typically appear as a broad singlet.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. For example, in 1,4-difluorobenzene, the one-bond C-F coupling is 242 Hz. The chemical shifts of the aromatic carbons are sensitive to the electronic nature of the substituents. The electron-donating amino group will shield the ortho and para carbons, shifting them upfield, while the electron-withdrawing fluorine and trifluoroethoxy groups will deshield the carbons they are attached to, shifting them downfield. In a related compound, 3-fluoroaniline, the carbon bearing the fluorine atom appears at approximately δ 164 ppm (d, ¹JCF = 243 Hz). The other aromatic carbons in fluoroanilines are observed in the range of δ 100-150 ppm. rsc.org The carbons of the trifluoroethoxy group will also be present, with the CF₃ carbon showing a characteristic quartet in the proton-coupled spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Couplings
H-26.2 - 6.5100 - 105J(H,H), J(H,F)
H-46.3 - 6.6105 - 110J(H,H), J(H,F)
H-66.5 - 6.8110 - 115J(H,H)
-NH₂3.5 - 4.5 (broad)--
-OCH₂CF₃4.3 - 4.6 (quartet)60 - 65 (quartet)J(H,F)
-OCH₂C F₃-120 - 125 (quartet)¹J(C,F)
C-1 (-NH₂)-145 - 150-
C-3 (-F)-160 - 165 (doublet)¹J(C,F)
C-5 (-OCH₂CF₃)-155 - 160-

Note: The data in this table are estimations based on the analysis of structurally similar compounds and general NMR principles.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.il It provides distinct signals for each magnetically non-equivalent fluorine atom in a molecule, with a wide chemical shift range that minimizes signal overlap. nih.gov

For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals:

A signal for the fluorine atom attached to the aromatic ring (Ar-F). The chemical shift of this fluorine is sensitive to the electronic environment of the ring. In fluoroaniline (B8554772) derivatives, the chemical shift can be influenced by factors such as pH. nih.gov

A signal for the trifluoromethyl group (-CF₃). This will likely appear as a triplet due to coupling with the adjacent methylene (-CH₂-) protons. The chemical shift for CF₃ groups typically falls in the range of -50 to -70 ppm relative to CFCl₃. huji.ac.il

The coupling between the aromatic fluorine and the aromatic protons (H-F coupling) provides additional structural information that can be observed in both the ¹H and ¹⁹F spectra. huji.ac.il

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like anilines. It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation, allowing for the straightforward determination of the molecular weight. For some fluorinated anilines, negative-ion mode ESI-MS can also be effective. bris.ac.uk The use of certain reagents in ESI-MS can enhance the signal for specific classes of compounds. researchgate.net

The exact mass of the molecular ion of this compound (C₈H₇F₄NO) can be determined with high accuracy using a high-resolution mass spectrometer, which helps to confirm the elemental composition.

By increasing the energy in the mass spectrometer (e.g., through in-source fragmentation or tandem MS), controlled fragmentation of the molecular ion can be induced to provide structural information. nih.gov Common fragmentation pathways for anilines and related compounds include:

Loss of small neutral molecules: Such as the loss of parts of the trifluoroethoxy side chain.

Cleavage of the C-O bond: Resulting in fragments corresponding to the aniline core and the trifluoroethoxy group.

Ring fragmentation: Though less common under soft ionization conditions.

The fragmentation patterns of isomers can be distinct, allowing for their differentiation. For example, the fragmentation of fluoronitroaniline isomers in negative-ion ESI-MS is dependent on the substitution pattern on the aromatic ring. bris.ac.uk

Interactive Data Table: Predicted ESI-MS Fragments for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Formula
210.05[M+H]⁺[C₈H₈F₄NO]⁺
128.04[M - OCH₂CF₃]⁺[C₆H₅FN]⁺
110.03[M - OCH₂CF₃ - H₂O]⁺[C₆H₃FN]⁺

Note: The data in this table are predictions based on common fragmentation patterns of anilines and ethers.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, functional groups, and bonding arrangements within a molecule. By measuring the interaction of infrared radiation or laser light with a sample, it is possible to identify the characteristic vibrational modes of different parts of the molecule. For a substituted aniline derivative like this compound, vibrational spectroscopy is instrumental in confirming the presence of its key functional moieties, including the amine group, the fluorinated aromatic ring, and the trifluoroethoxy side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of an aniline derivative is typically characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3400-3500 cm⁻¹. The C-N stretching vibration usually occurs in the 1250-1350 cm⁻¹ range. materialsciencejournal.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region.

The presence of the fluoro and trifluoroethoxy substituents will further influence the spectrum. The C-F stretching vibration of the fluorine atom on the aromatic ring is expected to be in the 1100-1300 cm⁻¹ region. The trifluoroethoxy group will introduce strong absorption bands corresponding to the C-F stretching of the CF₃ group, typically found in the 1100-1300 cm⁻¹ range, and the C-O-C stretching of the ether linkage, which is expected around 1050-1250 cm⁻¹.

A comparative analysis with a structurally similar compound, 3,5-difluoroaniline (B1215098), shows characteristic IR absorption peaks that can be used to infer the spectrum of the target compound. nih.gov

Table 1: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (-NH₂) Symmetric & Asymmetric Stretching 3400 - 3500
Amine (-NH₂) Scissoring 1600 - 1650
Aromatic Ring C-H Stretching > 3000
Aromatic Ring C=C Stretching 1450 - 1600
Fluoro Group C-F Stretching 1100 - 1300
Trifluoroethoxy Group C-F Stretching (CF₃) 1100 - 1300

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light, usually from a laser source. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.

For this compound, Raman spectroscopy would be highly effective in characterizing the vibrations of the aromatic ring and the C-F bonds. The symmetric "breathing" mode of the benzene ring, which involves the expansion and contraction of the entire ring, typically gives a strong Raman signal. The presence of substituents influences the exact wavenumber of these modes.

While a specific Raman spectrum for this compound is not publicly documented, data from related compounds like 3,5-difluoroaniline can provide insight into the expected Raman shifts. nih.gov For 3,5-difluoroaniline, Raman spectra have been recorded and show characteristic shifts for the various vibrational modes. nih.gov These can be used to predict the Raman spectrum of the target compound.

Table 2: Predicted Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
Aromatic Ring Ring Breathing ~1000
Aromatic Ring C=C Stretching 1550 - 1620
Amine (-NH₂) N-H Stretching 3300 - 3500
Fluoro Group C-F Stretching 1100 - 1300

X-ray Crystallography for Solid-State Structure Determination

Although a crystal structure for this compound has not been reported in publicly accessible crystallographic databases, the structures of analogous fluorinated anilines can provide valuable insights into its likely solid-state conformation. For instance, the crystal structure of (E)-2-(3,3,3-trifluoro-prop-1-en-1-yl)aniline reveals details about the molecular geometry and intermolecular interactions involving fluorine atoms and the aniline moiety. nih.gov In this structure, molecules are linked via N-H···F hydrogen bonds, forming dimers. nih.gov

Based on the structures of related compounds, it can be anticipated that the crystal packing of this compound would be influenced by a network of intermolecular hydrogen bonds involving the amine group and the fluorine atoms of both the fluoro and trifluoroethoxy substituents. The conformation of the trifluoroethoxy group relative to the aniline ring will also be a key structural feature.

Table 3: Predicted Crystallographic Parameters for this compound (based on analogues)

Parameter Expected Value Range
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
C-N Bond Length ~1.40 Å
C-F (aromatic) Bond Length ~1.35 Å
C-O Bond Length ~1.37 Å
O-C (ethyl) Bond Length ~1.43 Å
C-C (aromatic) Bond Lengths 1.38 - 1.40 Å

Computational Chemistry and Theoretical Investigations of 3 Fluoro 5 2,2,2 Trifluoroethoxy Aniline Systems

Density Functional Theory (DFT) Studies

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely employed to predict molecular geometries, vibrational frequencies, and a variety of electronic properties that govern chemical reactivity.

Electronic Structure and Reactivity Analyses

The electronic structure of 3-Fluoro-5-(2,2,2-trifluoroethoxy)aniline is significantly influenced by the interplay of its substituents: the electron-donating amino group (-NH2), the electron-withdrawing fluorine atom (-F), and the strongly electron-withdrawing trifluoroethoxy group (-OCH2CF3). The amino group tends to increase the electron density of the aromatic ring through resonance, while the fluorine and trifluoroethoxy groups withdraw electron density via inductive effects.

The Fukui function is a key descriptor derived from DFT that helps in identifying the most reactive sites in a molecule. wikipedia.orgscm.com For an electrophilic attack, the sites with the highest value of the Fukui function (f-) are the most probable targets. In the case of this compound, it is anticipated that the carbon atoms ortho and para to the amino group would exhibit the highest f- values, though these values would be tempered by the presence of the deactivating substituents.

Optimized Geometries and Vibrational Spectra Calculations

DFT methods are highly effective for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. arxiv.orgrsc.org For this compound, the geometry of the aniline (B41778) core is expected to be largely planar. The trifluoroethoxy group, however, introduces conformational flexibility. The orientation of the -OCH2CF3 group relative to the benzene (B151609) ring will be a key feature of the optimized geometry.

Once the optimized geometry is obtained, vibrational frequencies can be calculated. These theoretical frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. materialsciencejournal.orgglobalresearchonline.net The vibrational spectrum of this compound would be characterized by specific modes corresponding to the functional groups present. For instance, the N-H stretching vibrations of the amino group are typically observed in the 3300-3500 cm⁻¹ region. researchgate.net The C-F stretching vibrations and the vibrations associated with the trifluoroethoxy group would appear at lower frequencies and would be characteristic of this particular molecule.

A comparative table of calculated vibrational frequencies for aniline and a representative substituted aniline from DFT studies is presented below to illustrate the expected shifts upon substitution.

Vibrational Mode Aniline (Calculated, cm⁻¹) materialsciencejournal.org4-chloro-2-bromoaniline (Calculated, cm⁻¹) globalresearchonline.netExpected Range for this compound (cm⁻¹)
N-H Symmetric Stretch~3440~34303400-3450
N-H Asymmetric Stretch~3520~35203500-3550
Aromatic C-H Stretch3050-31003060-31103050-3120
C-N Stretch~1265~12701260-1290
C-F Stretch--1000-1400
C-O-C Stretch--1050-1250

Probing Electronic Properties and Reactivity Parameters

Several key parameters derived from DFT calculations provide quantitative insights into the electronic properties and reactivity of a molecule. These include the energies of the HOMO and LUMO, the HOMO-LUMO gap, and Mulliken population analysis.

The HOMO energy is related to the ionization potential and indicates the ability of a molecule to donate electrons. The LUMO energy is related to the electron affinity and suggests the ability of a molecule to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov For this compound, the presence of strong electron-withdrawing groups is expected to lower both the HOMO and LUMO energy levels and potentially result in a relatively large HOMO-LUMO gap, suggesting higher stability compared to unsubstituted aniline.

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering a picture of the charge distribution. uni-muenchen.dewikipedia.org In this compound, the nitrogen atom of the amino group is expected to have a negative partial charge, while the attached hydrogen atoms will be positive. The fluorine and oxygen atoms will also carry significant negative charges due to their high electronegativity, and the carbon atoms attached to them will have positive partial charges.

The following table presents representative calculated electronic properties for aniline and a substituted aniline to provide a basis for the expected values for the target molecule.

Property Aniline (DFT/B3LYP) researchgate.netm-methylaniline (DFT/B3LYP) researchgate.netExpected Trend for this compound
HOMO Energy (eV)-5.47-5.31Lower than aniline
LUMO Energy (eV)-0.27-0.16Significantly lower than aniline
HOMO-LUMO Gap (eV)5.205.15Larger than aniline
Dipole Moment (Debye)~1.5~1.7Significantly higher due to polar substituents

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes and intermolecular interactions. worldscientific.comresearchgate.net

Conformational Analysis and Molecular Interactions

MD simulations can be employed to explore the conformational landscape of this compound. The primary source of conformational flexibility is the rotation around the C-O and O-C bonds of the trifluoroethoxy group. An MD simulation in a solvent, such as water, would reveal the preferred orientations of this group and the dynamics of its interaction with the surrounding solvent molecules. youtube.com

The simulation would also provide detailed information about the hydrogen bonding patterns between the amino group of the aniline derivative and water molecules. The fluorine and oxygen atoms of the trifluoroethoxy group can also act as hydrogen bond acceptors. Understanding these interactions is crucial for predicting the solubility and transport properties of the molecule in biological systems.

Integration of Multiscale Computational Paradigms.

The theoretical investigation of complex molecular systems like this compound often necessitates computational strategies that can accurately describe electronic phenomena within a larger environmental context. Multiscale computational paradigms, particularly hybrid quantum mechanics/molecular mechanics (QM/MM) methods, offer a powerful approach to achieve this balance of accuracy and computational efficiency. annualreviews.orgnih.govwikipedia.org Such methods are increasingly vital in fields like drug discovery and materials science for providing insights into molecular interactions and reactivity. nih.govhoustonmethodist.orgnih.gov

The fundamental principle of QM/MM is to partition a system into a chemically significant region, which is treated with a high-level, computationally intensive quantum mechanics (QM) method, and a surrounding environment, which is described by a more computationally efficient molecular mechanics (MM) force field. nih.govwikipedia.org For a molecule like this compound, this partitioning is critical for studying its behavior in a solvent or within a biological macromolecule, such as a protein binding site. nih.gov

In a typical QM/MM simulation of this compound, the choice of the QM region is dictated by the process of interest. For instance, to study the molecule's electronic properties, reactivity, or spectroscopic characteristics, the entire this compound molecule would be defined as the QM region. This allows for an accurate description of the effects of the electron-withdrawing fluorine and trifluoroethoxy substituents on the aromatic ring and the aniline functional group. nih.gov The surrounding environment, such as a solvent shell of water molecules or the amino acid residues of a protein's active site, would be treated using MM. nih.gov

The interaction between the QM and MM regions is a critical aspect of the simulation. researchgate.net In an "electrostatic embedding" scheme, the QM calculation is performed in the presence of the electrostatic field generated by the atomic partial charges of the MM region, and the QM and MM parts of the system interact via van der Waals forces. unlp.edu.ar This approach allows the electronic structure of the QM region to be polarized by its environment, providing a more realistic model of the system.

A significant challenge in applying multiscale models to fluorinated compounds is the development of accurate MM force field parameters. nih.gov Standard force fields may not adequately capture the unique electronic and steric properties of fluorine and trifluoro-substituted groups. Therefore, careful parameterization or the use of specialized force fields developed for fluorinated molecules is essential for reliable simulation results. nih.gov

Recent advancements have also seen the integration of machine learning potentials, such as ANI (ANAKIN-ME), into QM/MM frameworks. unlp.edu.ar These potentials can offer QM-level accuracy at a fraction of the computational cost, enabling more extensive sampling of conformational space or the simulation of larger QM regions.

The application of multiscale paradigms to the this compound system can yield detailed insights into a variety of phenomena. For example, QM/MM molecular dynamics simulations could be used to:

Predict how the compound's conformation and electronic properties are influenced by a specific solvent environment.

Elucidate the mechanism of a chemical reaction involving the aniline nitrogen, with the QM description providing a detailed picture of bond breaking and formation. semanticscholar.org

Calculate binding free energies to a biological target, where the high-accuracy QM treatment of the ligand and key interacting residues can provide crucial details about the binding mode and affinity.

The following table illustrates a conceptual QM/MM partitioning for studying the environmental effects on the electronic properties of this compound.

System Component Computational Method Rationale Properties Investigated
This compoundQuantum Mechanics (e.g., DFT with ωB97XD functional)Accurate description of electron distribution, polarization, and intramolecular interactions influenced by fluoro- and trifluoroethoxy groups. semanticscholar.orgDipole moment, molecular orbital energies, atomic charges, UV/Vis spectra.
Solvent (e.g., Water) or Protein EnvironmentMolecular Mechanics (e.g., AMBER, CHARMM with specialized fluorine parameters)Computationally efficient treatment of a large number of atoms in the surrounding medium. nih.govnih.govSolvation effects, hydrogen bonding interactions, conformational dynamics.
QM/MM InterfaceElectrostatic EmbeddingAllows the electronic structure of the QM region to be polarized by the electrostatic field of the MM environment. unlp.edu.arEnvironmental shifts in spectroscopic properties, stabilization of charge-separated states.

This integrated approach provides a more comprehensive and realistic theoretical model than either a purely QM or a purely MM simulation could achieve alone, bridging the gap between electronic structure and macroscopic behavior. nih.govescholarship.org

Role of 3 Fluoro 5 2,2,2 Trifluoroethoxy Aniline As a Versatile Synthetic Intermediate and Building Block

Construction of Complex Heterocyclic Systems

The aniline (B41778) functional group of 3-Fluoro-5-(2,2,2-trifluoroethoxy)aniline serves as a versatile handle for the construction of various nitrogen-containing heterocyclic rings. Its utility is demonstrated in the synthesis of several important classes of heterocyclic compounds.

Synthesis of Quinazolines and Quinoline (B57606) Derivatives

While direct literature examples detailing the use of this compound in the synthesis of quinazolines and quinolines are not prevalent, the general synthetic strategies for these heterocycles strongly support its potential as a precursor. For instance, the Friedländer annulation, a common method for quinoline synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.gov A plausible route could involve the initial conversion of this compound to a corresponding 2-amino-arylketone, which could then undergo cyclocondensation.

Similarly, quinazolines are often prepared from 2-aminobenzonitriles or 2-aminobenzamides. scielo.br The amino group of this compound can be readily transformed into these functionalities, paving the way for cyclization reactions to form the quinazoline (B50416) core. The synthesis of bioactive 4-aminoquinazolines, for example, can be achieved from 2-aminobenzonitriles through reaction with dimethylformamide-dimethylacetal (DMF-DMA) and subsequent treatment with an appropriate amine. scielo.br

Table 1: Representative Synthesis of Quinoline Derivatives from Substituted Anilines

Starting AnilineReagentsProductYield (%)Reference
2-FluoroanilineEthyl 2-methylacetoacetate, Polyphosphoric acid8-Fluoro-2,3-dimethylquinolin-4-ol89.2 nih.gov
AnilineGlycerol, H₂SO₄, OxidantQuinolineVaries nih.gov
o-PhenylenediamineUnsymmetrical ketoneFunctionalized quinolineGood nih.gov

Pyrano[2,3-c]pyrazole Derivatives

The synthesis of pyrano[2,3-c]pyrazoles, a class of compounds with a wide range of biological activities, often proceeds through a multicomponent reaction. researchgate.netnih.gov A common approach involves the one-pot condensation of a hydrazine (B178648), a β-ketoester, an aldehyde, and malononitrile. researchgate.net While the aniline itself is not a direct component in this specific multicomponent reaction, it can be a precursor to the necessary hydrazine derivative. The conversion of anilines to hydrazines is a well-established transformation in organic chemistry.

Furthermore, variations in the synthesis of fused pyrazole (B372694) systems exist where aniline derivatives can be more directly involved. For instance, the synthesis of pyrazolo[3,4-b]pyridines has been achieved from the fusion of pyrano[2,3-c]pyrazoles with anilines. nih.gov This highlights a potential application for this compound in the diversification of pyranopyrazole-based scaffolds.

Table 2: Multicomponent Synthesis of Pyrano[2,3-c]pyrazole Derivatives

CatalystReactantsProduct ClassReference
Amberlyst A21Aldehyde, Malononitrile, Hydrazine, Ethyl acetoacetateDihydropyrano[2,3-c]pyrazoles researchgate.net
Sodium BenzoateAldehyde, Malononitrile, Hydrazine, Ethyl acetoacetatePyrano[2,3-c]pyrazoles researchgate.net
L-prolineAldehyde, Malononitrile, Hydrazine, Ethyl acetoacetate4H-pyrano[2,3-c]pyrazoles researchgate.net

Oxadiazole and Thiazole (B1198619) Scaffolds

The amino group of this compound is a key functional group for the synthesis of 1,3,4-oxadiazole (B1194373) and thiazole derivatives. For the synthesis of 1,3,4-oxadiazoles, the aniline can be converted into a corresponding benzohydrazide. This intermediate can then be cyclized with various reagents, such as orthoesters or carboxylic acid derivatives, to form the oxadiazole ring. informaticsjournals.co.in A study detailing the synthesis of novel 5-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazole-2-thiol derivatives showcases a similar strategy, emphasizing the utility of the trifluoroethoxy moiety in creating biologically active molecules. mdpi.com

The Hantzsch thiazole synthesis is a classic method for preparing thiazole rings, which involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. nih.govfabad.org.tr this compound can be readily converted to the corresponding thiourea derivative, which can then be used in the Hantzsch synthesis to produce 2-aminothiazoles bearing the 3-fluoro-5-(2,2,2-trifluoroethoxy)phenyl substituent.

Scaffold Design and Elaboration in Organic Synthesis

The unique structural features of this compound make it an attractive starting material for the design and elaboration of novel molecular scaffolds in medicinal chemistry and materials science.

Incorporation into Nitrogen-Rich and Multifunctional Molecules

The presence of a reactive amino group allows for the straightforward incorporation of this fluorinated aniline into larger, more complex molecules, particularly those rich in nitrogen. srdorganics.com Nitrogen-containing heterocycles are a cornerstone of many pharmaceuticals. The synthesis of trifluoromethyl N,N-aminals from nitrogen-containing heterocycles has been reported, highlighting a pathway to incorporate fluorinated moieties into these scaffolds. nih.gov The aniline can be used to construct a variety of nitrogen-containing rings through cyclization reactions or can be attached as a substituent to pre-existing heterocyclic systems. The fluorine and trifluoroethoxy groups can significantly modulate the physicochemical properties of the resulting molecules, such as their lipophilicity and metabolic stability, which are crucial parameters in drug design.

Design of Analogue Series and Privileged Scaffolds

In medicinal chemistry, the generation of analogue series is a fundamental strategy for optimizing the biological activity of a lead compound. This compound is an excellent building block for creating such series. Its substituted phenyl ring can serve as a central scaffold, and the amino group provides a convenient point for chemical modification, allowing for the systematic variation of substituents to explore structure-activity relationships (SAR).

A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. nih.govmdpi.com The amino-quinazoline scaffold is one such example. scielo.br Given the potential for this compound to be converted into quinazoline derivatives, it holds promise for the development of new privileged scaffolds. The trifluoroethoxy group, in particular, is known to enhance the biological activity of many compounds, suggesting that scaffolds incorporating this moiety could exhibit interesting and desirable pharmacological properties. The synthesis of fluorinated analogs of bioactive molecules is a common strategy in drug discovery to improve their properties. nih.gov

Advanced Fluorinated Scaffolds in Chemical Research

Following a comprehensive review of publicly available scientific literature and patent databases, it has been determined that there are currently no specific, detailed research findings documenting the use of This compound as a building block for the synthesis of advanced fluorinated scaffolds. While the compound is available commercially, its direct application in the construction of complex heterocyclic or macrocyclic structures is not described in the accessible research data.

The field of medicinal chemistry extensively utilizes fluorinated aniline derivatives for creating novel molecular architectures. The introduction of fluorine and fluorinated groups can significantly alter a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Aniline derivatives, in general, are foundational starting materials for a wide array of chemical reactions, including reductive aminations and transition metal-catalyzed cross-coupling reactions, to build more complex molecules. ossila.comnih.gov

For instance, structurally related compounds like 3-chloro-5-fluoroaniline (B1302006) are employed in the synthesis of active pharmaceutical ingredients (APIs), including antiviral agents and glucocorticoid receptor agonists. ossila.com Similarly, other fluorinated anilines, such as 2-fluoro-5-(trifluoromethyl)aniline, are recognized for their potential use in chemical synthesis studies. sigmaaldrich.com The general synthetic utility of anilines is demonstrated in the construction of potent antibacterial pyrazole derivatives from various substituted anilines. nih.gov

The unique substitution pattern of This compound , featuring both a fluorine atom and a trifluoroethoxy group meta to the amino group, makes it a compound of interest for drug discovery. These groups are expected to impart specific electronic and steric properties. However, without published research, its role in developing advanced scaffolds remains theoretical. Further investigation and publication in peer-reviewed sources are required to fully characterize its synthetic applications and contributions to creating novel fluorinated molecules.

Due to the absence of specific research data, a detailed discussion and data tables on the research findings related to This compound in this context cannot be provided.

Future Perspectives and Emerging Research Avenues for 3 Fluoro 5 2,2,2 Trifluoroethoxy Aniline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex fluorinated molecules often involves harsh reagents and conditions. Future research will likely focus on developing more sustainable and efficient methods for the synthesis of 3-Fluoro-5-(2,2,2-trifluoroethoxy)aniline and its analogs.

Key Research Thrusts:

Photocatalysis and Electrosynthesis: The use of visible-light-induced photocatalysis represents a green and powerful tool for forging C-N and C-O bonds. acs.orgnih.gov Future methodologies could explore the use of organic dyes or semiconductor-based photocatalysts to construct the trifluoroethoxy ether linkage or to install the amino group, minimizing the need for transition-metal catalysts and harsh reagents. acs.orgnih.gov Electrosynthesis offers another sustainable pathway, using electricity to drive the necessary chemical transformations.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and facilitate scalability. Developing a continuous flow process for the multi-step synthesis of this compound would be a significant advancement for its potential industrial production.

Bio-inspired Catalysis: Engineering enzymes to catalyze the key bond-forming reactions could offer an environmentally benign route to this and related anilines. While challenging, the high selectivity of biocatalysts makes this an attractive long-term goal.

Greener Fluorinating and Trifluoroethoxylation Reagents: Research into developing safer and more sustainable sources for fluorine and the trifluoroethoxy group is ongoing. acs.org Moving away from traditional, potentially hazardous reagents towards more benign alternatives will be a critical aspect of future synthetic development. acs.org

Synthetic StrategyPotential AdvantagesResearch Focus
Photoredox Catalysis Mild conditions, high functional group tolerance, sustainable (uses light). nih.govDevelopment of metal-free organic photocatalysts; application to C-O and C-N bond formation. acs.org
Flow Chemistry Improved safety, scalability, and process control.Optimization of reaction conditions in continuous flow for multi-step synthesis.
Biocatalysis High selectivity, environmentally benign.Enzyme engineering for targeted fluorination and etherification reactions.

Exploration of Undiscovered Reactivity Profiles and Transformations

The interplay of the electron-withdrawing fluoro and trifluoroethoxy groups with the electron-donating amino group suggests a rich and complex reactivity profile for this compound that remains largely unexplored.

Potential Areas of Investigation:

Late-Stage Functionalization: Developing methods for the selective C-H functionalization of the aromatic ring would provide rapid access to a diverse library of derivatives. This could involve transition-metal-catalyzed directing-group strategies, where the amino or ether group guides the reaction to a specific position.

Novel Cyclization Reactions: The aniline (B41778) moiety is a versatile precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials. orgsyn.org Investigating novel cyclization cascades initiated by the amino group could lead to the discovery of new fluorinated heterocyclic scaffolds.

Metabolic Pathway Analogs: The biodehalogenation of fluorinated anilines is known to proceed through reactive intermediates like quinoneimines. nih.gov A deeper investigation into the oxidative metabolism of this compound could reveal unique reactive intermediates, offering insights for pro-drug design or understanding metabolic fate. nih.gov

Polymerization Chemistry: The amino group offers a handle for polymerization. Exploring the incorporation of this fluorinated aniline into polymers could lead to materials with unique thermal, optical, or repellent properties.

Computational Design and Prediction of Novel Derivatives with Tailored Properties

In silico methods are becoming indispensable for accelerating the discovery and optimization of functional molecules. Computational chemistry can guide synthetic efforts by predicting the properties of yet-to-be-synthesized derivatives of this compound.

Computational Approaches:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict electronic properties, such as the HOMO-LUMO gap, electrostatic potential, and dipole moment. These calculations can help in selecting derivatives with desirable electronic characteristics for applications in organic electronics.

Molecular Dynamics (MD) Simulations: MD simulations can predict how derivatives will interact with other molecules or surfaces, which is crucial for designing new materials, such as liquid crystals or functional surface coatings.

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be trained on existing data for fluorinated compounds to predict properties like lipophilicity, solubility, and even potential biological activity or fluorescence. acs.orgnih.gov This predictive power can screen large virtual libraries of derivatives to identify the most promising candidates for synthesis. acs.orgnih.gov

Computational ToolPredicted PropertyPotential Application Area
Density Functional Theory (DFT) Electronic structure, reactivity indices, spectral properties.Design of organic electronic materials, predicting reaction outcomes.
COSMOtherm/SPARC Partition coefficients (Kow, Kaw), vapor pressure. acs.orgEnvironmental fate modeling, design of pharmaceutical candidates. acs.orgacs.org
Machine Learning Models Fluorescence, biological activity, material properties. nih.govDiscovery of fluorescent probes, screening for bioactive molecules, materials discovery. nih.gov

Expansion of Applications in Advanced Materials Science

The unique properties conferred by fluorine chemistry suggest that this compound and its derivatives are promising building blocks for advanced materials. wikipedia.org

Future Application Frontiers:

Organic Electronics: The electron-withdrawing nature of the substituents can be used to tune the energy levels of organic semiconductors. Derivatives could be explored as components in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), or Organic Field-Effect Transistors (OFETs).

Liquid Crystals: The rigid aromatic core combined with the flexible, polar trifluoroethoxy group is a structural motif found in liquid crystalline materials. Synthesizing and investigating derivatives for liquid crystal applications, particularly for advanced display technologies, is a promising avenue. springernature.com

Functional Polymers and Coatings: Incorporating this aniline into polymers could create materials with enhanced thermal stability, chemical resistance, and low surface energy (hydrophobicity and oleophobicity). wikipedia.orgspringernature.com Such polymers would be valuable for high-performance coatings, membranes, and advanced textiles.

Sensors and Probes: The aniline nitrogen can be functionalized to create receptors for specific analytes. The fluorine atoms can serve as reporter groups for ¹⁹F NMR-based sensing applications, or the electronic properties could be modulated to create fluorescent or colorimetric sensors.

Q & A

Q. What are the common synthetic routes for 3-Fluoro-5-(2,2,2-trifluoroethoxy)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reduction of nitro precursors. For example:
  • Reduction : Hydrogenation of a nitro group using Pd/C under H₂ gas (e.g., 60–110°C, 3 hours) .
  • Substitution : Fluorinated alkoxy groups can be introduced via SNAr reactions under basic conditions.
    Optimization involves adjusting solvent polarity (e.g., toluene/ethanol/water mixtures), catalyst loading (e.g., 3.7 mol% Pd), and temperature (e.g., 110°C for 3 hours) to improve yields (>95%) .

Q. How can the purity and structure of this compound be confirmed?

  • Methodological Answer :
  • Chromatography : Column chromatography (silica gel, ethyl acetate/petroleum ether) for purification .
  • Analytical Techniques :
  • LCMS : Monitors molecular ion peaks (e.g., m/z 307 [M+H]⁺) and retention times (e.g., 0.99 minutes) .
  • NMR : Confirms substituent positions via ¹⁹F and ¹H coupling patterns .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Work in a fume hood to avoid inhalation of volatile intermediates.
  • Emergency Measures : Immediate access to eye wash stations and safety showers .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., trifluoroethoxy) influence the reactivity of the aniline ring in cross-coupling reactions?

  • Methodological Answer : The trifluoroethoxy group deactivates the ring, directing electrophilic substitutions to meta/para positions. For Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize base strength (e.g., K₂CO₃) to enhance coupling efficiency with aryl boronic esters .

Q. What strategies resolve contradictions in reported yields for similar fluorinated anilines?

  • Methodological Answer :
  • By-Product Analysis : Use LCMS or GC-MS to identify side products (e.g., over-reduction intermediates).
  • Reproducibility Checks : Standardize solvent drying (e.g., molecular sieves) and catalyst activation (e.g., pre-stirring Pd/C under H₂) .

Q. How can this compound be modified to study its bioactivity in medicinal chemistry?

  • Methodological Answer :
  • Derivatization : Introduce substituents via:
  • Amide coupling : React with activated carboxylic acids using CDI or EDC/HOBt .
  • Urea formation : Treat with isocyanates to generate urea derivatives (e.g., for kinase inhibition assays) .
  • Applications : Screen for interactions with biomolecules (e.g., enzymes, DNA) using SPR or fluorescence quenching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.